Cas no 16382-15-3 (ethyl 5-methyl-1H-indole-2-carboxylate)

Ethyl 5-methyl-1H-indole-2-carboxylate is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. This compound serves as a key intermediate in the preparation of biologically active molecules, particularly in the development of indole-based pharmaceuticals and agrochemicals. Its ethyl ester group enhances solubility in organic solvents, facilitating further functionalization, while the methyl substitution at the 5-position offers regioselective reactivity. The indole core provides a robust scaffold for constructing heterocyclic compounds with potential therapeutic applications. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers in medicinal chemistry and material science.
ethyl 5-methyl-1H-indole-2-carboxylate structure
16382-15-3 structure
Product Name:ethyl 5-methyl-1H-indole-2-carboxylate
CAS No:16382-15-3
MF:C12H13NO2
MW:203.237123250961
MDL:MFCD00022703
CID:50399
PubChem ID:232919
Update Time:2025-11-07

ethyl 5-methyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-methylindole-2-carboxylate
    • 5-Methylindole-2-carboxylic acid ethyl ester
    • Ethyl 5-methyl-1H-indole-2-carboxylate
    • NSC 30928
    • 5-Methyl-1H-indole-2-carboxylic acid ethyl ester
    • 5-Me-ICA-OEt
    • 2-CARBOXY-5-METHYLINDOLE
    • 2-CARBETHOXY-5-METHYLINDOLE
    • 5-Methyl-2-indolecarboxylic acid ethyl ester
    • Nsc30928
    • Ethyl 5-methylindole-2-carboxylate 97%
    • KMVFKXFOPNKHEM-UHFFFAOYSA-N
    • PubChem7940
    • MLS000038492
    • 1H-Indole-2-carboxylic acid, 5-methyl-, ethyl ester
    • HMS2345F09
    • 5-methyl-2-(ethoxycarbonyl)indole
    • ethyl 5-
    • DTXSID50283326
    • 16382-15-3
    • EN300-317768
    • Ethyl 5-methylindole-2-carboxylate, 97%
    • ethyl 5-methyl-2-indolecarboxylate
    • O10710
    • CHEMBL1518533
    • BP-12440
    • NSC-30928
    • 5-Methylindole-2-carboxylic acid ethyl ester, NSC 30928
    • SR-01000389771-1
    • SCHEMBL85706
    • AC-26884
    • PB41011
    • AKOS001476257
    • SMR000034076
    • Z293567284
    • MFCD00022703
    • FT-0626132
    • 5-Methyl-1H-indole-2-carboxylic acid, ethyl ester
    • CS-W015452
    • SY040435
    • EU-0000203
    • SR-01000389771
    • M-4084
    • NS-00008
    • DB-043571
    • BBL012856
    • STK158196
    • ethyl 5-methyl-1H-indole-2-carboxylate
    • MDL: MFCD00022703
    • Inchi: 1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3
    • InChI Key: KMVFKXFOPNKHEM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC2C=C(C)C=CC=2N1)=O
    • BRN: 159437

Computed Properties

  • Exact Mass: 203.09500
  • Monoisotopic Mass: 203.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 160-164 °C
  • Boiling Point: 356.5℃/760mmHg
  • Flash Point: 236°C/4mm
  • Refractive Index: 1.609
  • Water Partition Coefficient: Soluble in methanol, and dichloromethane. Insoluble in water.
  • PSA: 42.09000
  • LogP: 2.65300
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

ethyl 5-methyl-1H-indole-2-carboxylate Security Information

ethyl 5-methyl-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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ethyl 5-methyl-1H-indole-2-carboxylate Production Method

ethyl 5-methyl-1H-indole-2-carboxylate Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:16382-15-3)ETHYL 5-METHYLINDOLE-2-CARBOXYLATE
Order Number:sfd10011
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16382-15-3)ethyl 5-methyl-1H-indole-2-carboxylate
Order Number:A810514
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:52
Price ($):438.0
Email:sales@amadischem.com

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Additional information on ethyl 5-methyl-1H-indole-2-carboxylate

Recent Advances in the Synthesis and Applications of Ethyl 5-Methyl-1H-Indole-2-Carboxylate (CAS: 16382-15-3)

Ethyl 5-methyl-1H-indole-2-carboxylate (CAS: 16382-15-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs. This research briefing provides an overview of the latest advancements in the synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.

The compound has garnered attention due to its versatile chemical structure, which allows for facile modification to yield derivatives with enhanced biological activity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of ethyl 5-methyl-1H-indole-2-carboxylate via a palladium-catalyzed cross-coupling reaction, achieving high yields and purity. This method offers a scalable and cost-effective route for large-scale production, addressing previous challenges in the synthesis of this intermediate.

In addition to its synthetic utility, ethyl 5-methyl-1H-indole-2-carboxylate has been investigated for its potential as a scaffold in drug design. Research conducted by Smith et al. (2024) explored its use in the development of indole-based kinase inhibitors, which showed promising activity against various cancer cell lines. The study revealed that derivatives of this compound exhibited selective inhibition of key oncogenic kinases, suggesting its potential as a lead compound for anticancer therapies.

Furthermore, the antimicrobial properties of ethyl 5-methyl-1H-indole-2-carboxylate derivatives have been a subject of recent investigation. A study in Bioorganic & Medicinal Chemistry Letters (2023) reported the synthesis of a series of indole-2-carboxylate analogs with significant activity against multidrug-resistant bacterial strains. These findings underscore the compound's potential in addressing the growing challenge of antibiotic resistance.

In conclusion, ethyl 5-methyl-1H-indole-2-carboxylate (CAS: 16382-15-3) continues to be a valuable building block in medicinal chemistry, with recent advancements highlighting its diverse applications in drug discovery. Future research directions may focus on optimizing its synthetic routes and exploring novel derivatives with improved pharmacological profiles.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:16382-15-3)ETHYL 5-METHYLINDOLE-2-CARBOXYLATE
sfd10011
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:16382-15-3)ethyl 5-methyl-1H-indole-2-carboxylate
A810514
Purity:99%
Quantity:100g
Price ($):438.0
Email